![molecular formula C12H8BrN3O2 B2431245 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide CAS No. 2034547-51-6](/img/structure/B2431245.png)
5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide
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Overview
Description
“5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . These compounds have been significant from a biological viewpoint and are highly used in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives involves novel and uncomplicated methods . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism . In one approach, a Suzuki coupling reaction was used to produce intermediates, which were then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce the key intermediates .
Scientific Research Applications
- Comparison : Properties and stability similar to commercial probes like coumarin-153, prodan, and rhodamine 6G .
- Clinical Trials : LOXO-195, a next-generation TRK inhibitor, is being evaluated in phase II clinical trials for TRK fusion-positive cancers resistant to larotrectinib .
- Recent Finding : 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide can serve as a lipid droplet biomarker for cancer cells (HeLa cells) and normal cells (L929 cells) .
- Application : The fusion of pyridine systems, including pyrazolo[1,5-a]pyrimidines, has potential antibacterial, antiviral, antifungal, and antitumor activity .
- Versatility : These compounds can be synthesized from suitable heterocyclic precursors, allowing structural diversity .
Fluorescent Probes and Imaging Agents
Cancer Therapeutics
Biological Markers
Heterocyclic Synthesis
Synthetic Routes
Electronic Structure Insights
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .
Mode of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to exhibit significant photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, which share a similar structure, are known to be purine analogues . They can act as antimetabolites in purine biochemical reactions, potentially disrupting DNA and RNA synthesis .
Pharmacokinetics
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been studied for their photophysical properties , which could influence their bioavailability and pharmacokinetics.
Result of Action
Compounds with a similar structure, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit significant photophysical properties . These properties could potentially be used in various applications, including studying the dynamics of intracellular processes and the progress of organic materials .
Action Environment
It has been found that similar compounds, such as pyrazolo[1,5-a]pyrimidines, exhibit good solid-state emission intensities . This suggests that the compound’s action could potentially be influenced by environmental factors such as pH and temperature .
properties
IUPAC Name |
5-bromo-N-pyrazolo[1,5-a]pyridin-5-ylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-7H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSFVRZPNPKRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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